3-[(Dimethylamino)methyl]phenol
Overview
Description
3-[(Dimethylamino)methyl]phenol is an organic compound with the molecular formula C9H13NO. It is a derivative of phenol, where the hydroxyl group is substituted with a dimethylaminomethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-[(Dimethylamino)methyl]phenol typically involves the reaction of dimethylamine with resorcinol. The process includes the following steps:
Reaction with Dimethylamine: Resorcinol is reacted with an aqueous solution of dimethylamine to form the crude product.
Purification: The crude product is then treated with industrial liquid alkali and toluene to extract by-products.
Neutralization and Washing: The aqueous phase is neutralized, and unreacted resorcinol is removed by washing.
Vacuum Distillation: The final product is obtained through vacuum distillation, resulting in high purity this compound.
Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The use of industrial-grade reagents and equipment ensures the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-[(Dimethylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are valuable due to their redox properties.
Electrophilic Aromatic Substitution: The hydroxyl group in the phenol ring makes it highly reactive for electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidizing Agents: Sodium dichromate (Na2Cr2O7) and potassium nitrosodisulfonate (Fremy’s salt) are commonly used oxidizing agents.
Electrophilic Reagents: Halogens, nitric acid, and sulfuric acid are used for electrophilic aromatic substitution reactions.
Major Products:
Quinones: Formed through oxidation.
Substituted Phenols: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
3-[(Dimethylamino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: Studied for its effects on enzyme activity, such as glutathione peroxidase and catalase.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methyl]phenol involves its interaction with various molecular targets:
Comparison with Similar Compounds
3-[(Dimethylamino)methyl]phenol can be compared with other similar compounds, such as:
3-(Dimethylamino)phenol: Similar structure but lacks the methyl group on the phenol ring.
2,4,6-Tris(dimethylaminomethyl)phenol: Contains three dimethylaminomethyl groups, making it more reactive.
Methylphenols (Cresols): Differ in the position of the methyl group on the phenol ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenol derivatives.
Properties
IUPAC Name |
3-[(dimethylamino)methyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10(2)7-8-4-3-5-9(11)6-8/h3-6,11H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMWGMZZNGHVPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275010 | |
Record name | 3-(dimethylaminomethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60275010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60760-04-5 | |
Record name | 3-(dimethylaminomethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60275010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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